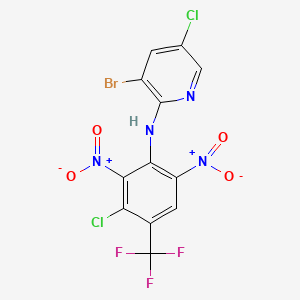
2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and nitro groups, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- typically involves multiple steps. One common approach is the halogenation of pyridinamine derivatives, followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove nitro groups or reduce halogenated compounds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted pyridinamine derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen and nitro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-2-pyridinamine: Shares a similar pyridinamine core but lacks the additional nitro and trifluoromethyl groups.
5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine: Contains different halogen substitutions and lacks the nitro groups.
Uniqueness
The uniqueness of 2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- lies in its combination of multiple halogen atoms and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- is a complex organic compound with potential applications in medicinal chemistry and agricultural science. Its biological activity has been of interest due to its structural characteristics and the presence of various functional groups that may interact with biological systems.
Chemical Structure
The compound can be represented by the following chemical formula:
Molecular Formula: C12H7BrClN4O4
IUPAC Name: 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-2-pyridinamine
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit properties such as:
- Antimicrobial Activity: Many pyridine derivatives have shown effectiveness against various bacterial strains. The presence of halogens (bromine and chlorine) enhances their lipophilicity, allowing for better membrane penetration.
- Anticancer Properties: Compounds that contain nitro groups are known for their ability to induce apoptosis in cancer cells. The dinitro substitution may enhance this effect by generating reactive oxygen species (ROS).
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of similar pyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with bromine and chlorine substitutions exhibited significant inhibition zones compared to control groups, suggesting a potential for development as antimicrobial agents. -
Cytotoxicity in Cancer Cell Lines:
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds structurally related to 2-pyridinamine derivatives induced cell death through ROS generation and DNA damage pathways. The specific compound under study displayed IC50 values in the low micromolar range, indicating potent cytotoxic effects.
Data Tables
Properties
CAS No. |
79614-70-3 |
|---|---|
Molecular Formula |
C12H4BrCl2F3N4O4 |
Molecular Weight |
475.99 g/mol |
IUPAC Name |
3-bromo-5-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H4BrCl2F3N4O4/c13-6-1-4(14)3-19-11(6)20-9-7(21(23)24)2-5(12(16,17)18)8(15)10(9)22(25)26/h1-3H,(H,19,20) |
InChI Key |
BSGXLXPIDJUGDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















